2-Cyclopropoxy-3-(methylthio)benzonitrile
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Overview
Description
2-CYCLOPROPOXY-3-(METHYLSULFANYL)BENZONITRILE is a chemical compound with the molecular formula C11H11NOS and a molecular weight of 205.28 g/mol . It is also known by its synonym, 2-CYCLOPROPOXY-3-(METHYLTHIO)BENZONITRILE . This compound is characterized by the presence of a cyclopropoxy group and a methylsulfanyl group attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPROPOXY-3-(METHYLSULFANYL)BENZONITRILE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPROPOXY-3-(METHYLSULFANYL)BENZONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
2-CYCLOPROPOXY-3-(METHYLSULFANYL)BENZONITRILE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds and materials.
Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-CYCLOPROPOXY-3-(METHYLSULFANYL)BENZONITRILE involves its interaction with molecular targets and pathways within biological systems. The cyclopropoxy and methylsulfanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical processes, including enzyme inhibition, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZONITRILE: This compound has a similar structure but with the positions of the cyclopropoxy and methylsulfanyl groups reversed.
2-CYCLOPROPOXY-3-(METHYLTHIO)BENZONITRILE: A synonym for the compound , highlighting its structural similarity.
Uniqueness
2-CYCLOPROPOXY-3-(METHYLSULFANYL)BENZONITRILE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H11NOS |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C11H11NOS/c1-14-10-4-2-3-8(7-12)11(10)13-9-5-6-9/h2-4,9H,5-6H2,1H3 |
InChI Key |
WRPHZJWWDMXLGI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1OC2CC2)C#N |
Origin of Product |
United States |
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